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molecular formula C14H12O2S B158178 2-Phenylthiomethylbenzoic Acid CAS No. 1699-03-2

2-Phenylthiomethylbenzoic Acid

Cat. No. B158178
M. Wt: 244.31 g/mol
InChI Key: QXPRAGVOCILNHG-UHFFFAOYSA-N
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Patent
US04329347

Procedure details

A mixture of 67.1 gm of phthalide, 51.3 ml of thiophenol, 35.1 gm of potassium methylate and 250 ml of methanol was refluxed. Subsequently, the obtained 2-(phenylmercapto-methyl) -benzoic acid (yield: 78% of theory, m.p. 108°-110° C.) was esterified with methanol/thionylchloride by standing at -40° C. After standing overnight at room temperature, methyl 2-(phenylmercapto-methyl)-benzoate (yield: 89% of theory, b.p. 145° C. at 0.07 mm Hg) was obtained, which was converted into 2-(phenylmercapto-methyl)-phenyl carbinol (yield: 97% of theory, m.p. 64°-65° C.) by reduction with lithium aluminum hydride in diethyl ether.
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
51.3 mL
Type
reactant
Reaction Step One
Name
potassium methylate
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[C:11]1([SH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C[O-].[K+]>CO>[C:11]1([S:17][CH2:4][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[C:1]([OH:3])=[O:2])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
67.1 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
51.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
potassium methylate
Quantity
35.1 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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